molecular formula C23H37ClO5S B11959658 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid CAS No. 5355-07-7

5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid

Cat. No.: B11959658
CAS No.: 5355-07-7
M. Wt: 461.1 g/mol
InChI Key: SAXDIJQWPPGCRJ-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid is an organic compound belonging to the family of benzoic acids It is characterized by the presence of a chlorosulfonyl group and a hexadecyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid typically involves the chlorosulfonation of 2-(hexadecyloxy)benzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or other suitable purification methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.

    Medicine: Explored for its potential in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophiles, such as amino groups in proteins or other biomolecules. This reactivity makes the compound useful as a biochemical probe or in the design of drugs that target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the hexadecyloxy group.

    2-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the hexadecyloxy group.

    5-(Chlorosulfonyl)-2-(methoxy)benzoic acid: Similar structure but has a methoxy group instead of a hexadecyloxy group.

Properties

CAS No.

5355-07-7

Molecular Formula

C23H37ClO5S

Molecular Weight

461.1 g/mol

IUPAC Name

5-chlorosulfonyl-2-hexadecoxybenzoic acid

InChI

InChI=1S/C23H37ClO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26)

InChI Key

SAXDIJQWPPGCRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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